molecular formula C16H20F3NO4 B2774297 (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid CAS No. 270065-74-2

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B2774297
CAS RN: 270065-74-2
M. Wt: 347.334
InChI Key: YQJFIZXCXGBMPB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid” is a chemical compound . It’s a phenylalanine derivative . The compound is used in various research and development applications .


Synthesis Analysis

The synthesis of this compound involves several steps. In one reported method, a solution of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile in DMF, l-(3-((tert-butoxycarbonylamino)methyl)phenyl)-3-(trifluoromethyl)-lH-pyrazole-5-carboxylic acid, N-ethyl-N-isopropylpropan-2-amine, and bromotripyrrolidin-l-ylphosphonium hexafluorophosphate were included, and the mixture was stirred for 19 hours at 37 °C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.303 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 415.4±45.0 °C at 760 mmHg . The flash point is 205.0±28.7 °C .

Scientific Research Applications

Improved Selectivity in Deprotection

  • The removal of the tert-butyloxycarbonyl (Boc) group, which is often used as a protective group in peptide synthesis, can be made more selective by using trifluoroacetic acid in combination with phenol and p-cresol. This method improves selectivity and suppresses side reactions, making it useful for the deprotection of intermediates where hydroxyl and carboxyl groups are protected (Bodanszky & Bodanszky, 2009).

Asymmetric Hydrogenation

  • Asymmetric hydrogenation of enamine esters using chiral ligands has been applied to synthesize beta-amino acid pharmacophores, demonstrating the compound's relevance in the preparation of biologically active molecules (Kubryk & Hansen, 2006).

N-tert-Butoxycarbonylation Catalysis

  • H3PW12O40 serves as an efficient catalyst for N-tert-butoxycarbonylation of amines, showing high selectivity and yield without the formation of competitive side products. This method's efficiency and environmental friendliness make it significant for the synthesis of N-Boc amino acids and their derivatives (Heydari et al., 2007).

Synthesis of Amino Acid Derivatives

  • The synthesis of amino acid derivatives, such as those for SARS-CoV 3CL protease inhibitors, utilizes key intermediates that involve (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid. These derivatives have shown inhibitory activity against the SARS-CoV protease, highlighting their potential in antiviral research (Sydnes et al., 2006).

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFIZXCXGBMPB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949781
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270065-74-2
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.